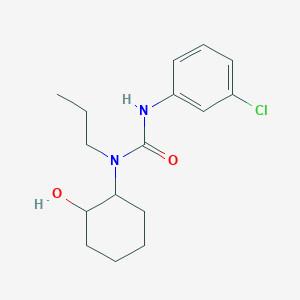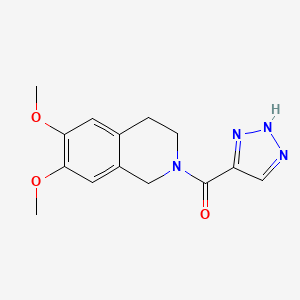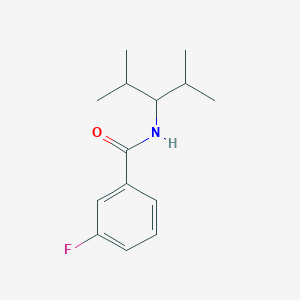
N'-(3-chlorophenyl)-N-(2-hydroxycyclohexyl)-N-propylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-chlorophenyl)-N-(2-hydroxycyclohexyl)-N-propylurea, commonly known as CPPU, is a synthetic plant growth regulator that belongs to the urea family. CPPU is widely used in the agricultural industry to enhance the growth and development of various crops, including fruits, vegetables, and ornamental plants. In recent years, CPPU has gained significant attention from the scientific community due to its potential applications in the field of plant biotechnology.
Mécanisme D'action
CPPU acts as a cytokinin, which is a plant hormone that regulates cell division and differentiation. It promotes cell division in the fruit and enhances the transport of nutrients to the developing fruit. CPPU also increases the activity of enzymes involved in the biosynthesis of gibberellins, which are plant hormones that regulate cell elongation and growth.
Biochemical and Physiological Effects:
CPPU has been shown to have various biochemical and physiological effects on plants. It increases the activity of enzymes involved in the biosynthesis of gibberellins, which leads to increased cell elongation and growth. CPPU also enhances the transport of nutrients to the developing fruit, which improves fruit quality and size.
Avantages Et Limitations Des Expériences En Laboratoire
CPPU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other plant growth regulators. However, CPPU has some limitations, such as its potential toxicity to humans and animals. It also requires specialized equipment and expertise for synthesis and application.
Orientations Futures
There are several future directions for the research on CPPU. One potential application is the use of CPPU to enhance the growth and development of crops in arid and semi-arid regions. CPPU could also be used to improve the nutritional quality of fruits and vegetables. Another potential application is the use of CPPU in the production of biofuels from plant biomass. The research on CPPU has the potential to revolutionize the agricultural industry and contribute to sustainable development.
Méthodes De Synthèse
CPPU can be synthesized through the reaction of 3-chloroaniline with cyclohexanone to form 3-chloro-N-cyclohexylacetanilide, which is then reacted with propylamine and hydroxylamine to form CPPU. The synthesis of CPPU is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
CPPU has been extensively studied for its potential applications in the field of plant biotechnology. It has been shown to enhance fruit set, increase fruit size and quality, and improve the shelf life of fruits and vegetables. CPPU has also been used to induce parthenocarpy in various crops, which is the development of fruit without fertilization.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-1-(2-hydroxycyclohexyl)-1-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-2-10-19(14-8-3-4-9-15(14)20)16(21)18-13-7-5-6-12(17)11-13/h5-7,11,14-15,20H,2-4,8-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYYMCXSPSLQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCCCC1O)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(2-hydroxycyclohexyl)-1-propylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5293408.png)
![N,N-dimethyl-5-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)-2-pyrimidinamine](/img/structure/B5293415.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-2,3'-bipyridine-5-carboxamide](/img/structure/B5293422.png)
![N-[3-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B5293429.png)
![N-[1-(4-ethylphenyl)ethyl]propanamide](/img/structure/B5293435.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-methoxy-4-nitrophenyl)acrylamide](/img/structure/B5293443.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5293470.png)
![N-(pyridin-2-ylmethyl)-4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5293476.png)


![3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile](/img/structure/B5293497.png)
![2-[3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetamide](/img/structure/B5293508.png)
![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate](/img/structure/B5293516.png)